methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate
Description
Methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a methyl ester derivative of benzoic acid, featuring a thiophene ring substituted with an N-methylbenzenesulfonamido group at the 3-position and an amide linkage at the 2-position. The benzoate moiety is functionalized at the para position, creating a conjugated system that may influence electronic properties and reactivity.
Properties
IUPAC Name |
methyl 4-[[3-[benzenesulfonyl(methyl)amino]thiophene-2-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c1-22(29(25,26)16-6-4-3-5-7-16)17-12-13-28-18(17)19(23)21-15-10-8-14(9-11-15)20(24)27-2/h3-13H,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAGBHLNLBHYPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Chromane Core: The chromane core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Isobutyrylamino Group: The isobutyrylamino group can be introduced via an amide coupling reaction using isobutyric acid and an amine derivative.
N-Isopropylation: The final step involves the N-isopropylation of the chromane-3-carboxamide using isopropylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate can undergo various chemical reactions, including:
Oxidation: The chromane core can be oxidized to form chromone derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Chromone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides and chromanes.
Scientific Research Applications
methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its chromane core.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate involves its interaction with specific molecular targets. The chromane core can interact with various enzymes and receptors, modulating their activity. The isobutyrylamino and N-isopropyl groups can enhance the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound shares functional groups with sulfonamide-containing derivatives and heterocyclic systems. Key comparisons include:
- Thiophene vs. Triazine/Triazole Cores : The thiophene ring in the target compound is electron-rich compared to the electron-deficient triazine () or tautomeric triazole-thione systems (). This affects solubility and reactivity in cross-coupling or electrophilic substitution reactions .
- Sulfonamide vs. Sulfonylurea : The target’s sulfonamide group (N-methylbenzenesulfonamido) is distinct from the sulfonylurea bridge in pesticides (), which includes a urea linkage critical for herbicidal activity .
Spectroscopic Properties
- IR Spectroscopy :
- NMR: The thiophene’s aromatic protons (δ 6.5–7.5 ppm) would differ from triazole-thiones’ deshielded NH protons (δ 8.0–10.0 ppm) . Methyl ester (δ ~3.9 ppm) and N-methyl groups (δ ~3.0 ppm) provide diagnostic signals absent in non-ester analogs.
Functional Group Reactivity
- Sulfonamide Stability : The N-methylbenzenesulfonamido group in the target is less prone to hydrolysis than the sulfonylurea bridge in ’s pesticides, which is enzymatically cleaved in plants .
- Amide vs. Thione Reactivity : The target’s amide linkage is hydrolytically stable under basic conditions, unlike the thione groups in compounds [7–9], which participate in tautomerism and alkylation reactions .
Biological Activity
Methyl 4-[3-(N-methylbenzenesulfonamido)thiophene-2-amido]benzoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Synthesis
The compound features a methyl ester functional group, a thiophene ring, and an amide linkage, contributing to its chemical properties and biological activity. The synthesis typically involves the coupling of thiophene derivatives with sulfonamide and benzoate moieties, which can be achieved through various synthetic routes.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing thiophene and sulfonamide groups have shown activity against various bacterial strains. The mechanism often involves inhibition of bacterial enzyme systems or disruption of cell wall synthesis.
Anti-inflammatory Effects
The anti-inflammatory properties of sulfonamide compounds have been documented extensively. These compounds often inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation. This compound is hypothesized to exhibit similar effects based on its structural characteristics.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of related compounds on cancer cell lines. For example, a study on a thiophene derivative showed IC50 values indicating potent activity against breast cancer cells . While specific data for this compound is not available, the trends suggest that modifications in the structure can lead to enhanced activity.
In Vivo Studies
Animal models have been utilized to assess the therapeutic efficacy of sulfonamide derivatives. A notable study demonstrated that a related compound reduced tumor growth in mice models by inducing apoptosis in tumor cells. This highlights the potential for this compound to exhibit similar effects upon further investigation.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with sulfonamide groups often act as enzyme inhibitors, affecting metabolic pathways in bacteria and cancer cells.
- Apoptosis Induction : Many related compounds activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Pathways : By modulating inflammatory mediators, these compounds may alleviate symptoms associated with chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
